{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine
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Overview
Description
{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine is a compound that features a pyrrolidine ring attached to a phenyl group through a methylene bridge. This structure is significant in medicinal chemistry due to the unique properties conferred by the pyrrolidine ring, which is known for its versatility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine typically involves the construction of the pyrrolidine ring followed by its attachment to the phenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between maleic anhydride and aromatic amines can yield intermediates that are further cyclized to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted organic synthesis (MAOS), which enhances reaction rates and yields. This method is particularly useful for synthesizing pyrrolidine derivatives due to its ability to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: It serves as a scaffold for developing new drugs targeting various diseases.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of {2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various receptors and enzymes, modulating their activity. For instance, docking studies have shown that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, suggesting a potential anticancer mechanism .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
Compared to these similar compounds, {2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine offers unique properties due to the presence of both the pyrrolidine and phenyl groups. This combination enhances its biological activity and allows for greater structural diversity in drug design .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
[2-(pyrrolidin-3-ylmethyl)phenyl]methanamine |
InChI |
InChI=1S/C12H18N2/c13-8-12-4-2-1-3-11(12)7-10-5-6-14-9-10/h1-4,10,14H,5-9,13H2 |
InChI Key |
RBWPPGOYVOHPPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2CN |
Origin of Product |
United States |
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